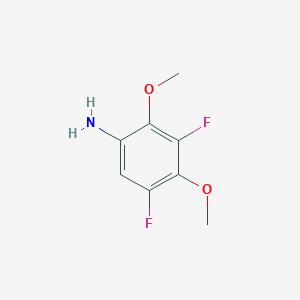

6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

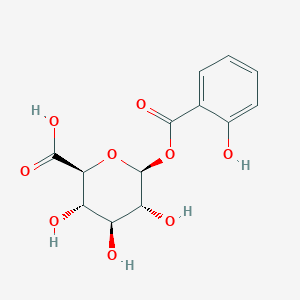

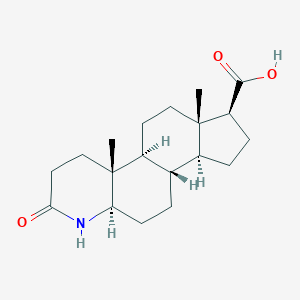

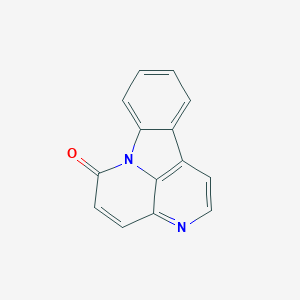

6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline, also known as 6-Chloro-2-chloromethyl-4-fluorophenyl-3-hydroxyquinazoline, is a synthetic quinazoline-based compound with potential biological applications. It is an aromatic heterocyclic compound that belongs to the quinazoline family and is composed of a benzene ring, a pyridine ring, and a chlorine atom. This compound has been studied for its potential use in various scientific research applications, including drug delivery systems, cancer therapy, and antimicrobial agents.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway of the compound '6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline' involves the conversion of commercially available starting materials through a series of reactions to obtain the desired product.

Starting Materials

2-fluoroaniline, 2-chloroacetyl chloride, 6-chloro-3-hydroxy-2H-quinazolin-4-one, sodium hydroxide, hydrochloric acid, water, ethyl acetate, sodium bicarbonate, magnesium sulfate, methanol, triethylamine, thionyl chloride, dimethylformamide, chloroacetic acid

Reaction

2-fluoroaniline is reacted with 2-chloroacetyl chloride in the presence of triethylamine and dimethylformamide to form 2-(2-chloroacetyl)-2-fluoroaniline..

2-(2-chloroacetyl)-2-fluoroaniline is then reacted with 6-chloro-3-hydroxy-2H-quinazolin-4-one in the presence of sodium hydroxide and water to form 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline..

The product is then extracted using ethyl acetate and washed with water, sodium bicarbonate solution, and brine. The organic layer is dried over magnesium sulfate and concentrated to obtain the crude product..

The crude product is then purified using column chromatography with a mixture of ethyl acetate and hexanes as the eluent to obtain the final product..

Aplicaciones Científicas De Investigación

6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its potential use in various scientific research applications. It has been explored for its potential use in drug delivery systems, cancer therapy, antimicrobial agents, and as a corrosion inhibitor.

In the field of drug delivery, 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its ability to form drug-loaded nanoparticles. These nanoparticles can be used to target specific cells and tissues in the body, allowing for more effective drug delivery.

In the field of cancer therapy, 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

In the field of antimicrobial agents, 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its potential use as an antibiotic. It has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.

In the field of corrosion inhibition, 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has been studied for its potential use as a corrosion inhibitor. It has been shown to inhibit the corrosion of metals such as iron, aluminum, and zinc in aqueous solutions.

Mecanismo De Acción

The mechanism of action of 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline is not yet fully understood. However, it is believed to act by interacting with specific proteins and enzymes in the body, which in turn can lead to the inhibition of cell growth and the induction of apoptosis. It is also believed to act as an antimicrobial agent by disrupting the cell membrane of bacteria, leading to cell death.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline are not yet fully understood. However, it has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the growth of a variety of bacteria. It has also been shown to inhibit the corrosion of metals in aqueous solutions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline in laboratory experiments include its low cost, its ease of synthesis, and its ability to form drug-loaded nanoparticles. Additionally, it has been shown to inhibit the growth of

Propiedades

IUPAC Name |

6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FN2O/c16-8-14-19-13-6-5-9(17)7-11(13)15(20(14)21)10-3-1-2-4-12(10)18/h1-7,14,21H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTLDTBBFIQWKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NC(N2O)CCl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)

![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)